molecular formula C14H13NO5 B6382851 4-(2,5-Dimethoxyphenyl)-2-nitrophenol, 95% CAS No. 1261923-99-2

4-(2,5-Dimethoxyphenyl)-2-nitrophenol, 95%

Cat. No. B6382851
CAS RN: 1261923-99-2
M. Wt: 275.26 g/mol
InChI Key: GNZPWZWTVDHUAQ-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-2-nitrophenol, 95% (4-(2,5-DMP)-2-NP) is an organic compound with a widely used range of applications in both scientific research and industrial processes. It is a white crystalline solid with a melting point of 99-100 °C and a boiling point of 220-221 °C. 4-(2,5-DMP)-2-NP is widely used as a catalyst in the synthesis of many compounds, as well as for the synthesis of polymers. It is also used as a reagent for the detection of metal ions, as well as for the detection and measurement of various organic compounds.

Mechanism of Action

4-(2,5-DMP)-2-NP acts as a catalyst in the synthesis of many compounds. It acts by facilitating the reaction between two reactants, and by increasing the rate of the reaction. In addition, 4-(2,5-DMP)-2-NP acts as a reagent for the detection of metal ions. It does this by binding to the metal ion and forming a complex, which can then be detected.
Biochemical and Physiological Effects
4-(2,5-DMP)-2-NP has no known biochemical or physiological effects. It is used solely as a catalyst and a reagent in scientific research and industrial processes.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2,5-DMP)-2-NP in laboratory experiments is its ability to act as a catalyst in the synthesis of many compounds. It can also be used as a reagent for the detection of metal ions. However, 4-(2,5-DMP)-2-NP has some limitations for laboratory experiments. It is a strong acid and is corrosive, so it must be handled with care. In addition, it should be stored in a cool, dry place, away from direct sunlight.

Future Directions

In the future, 4-(2,5-DMP)-2-NP could be used in the synthesis of more complex compounds, such as pharmaceuticals and other specialty chemicals. It could also be used in the development of new catalysts and reagents for the detection of metal ions. In addition, 4-(2,5-DMP)-2-NP could be used in the development of new methods for the synthesis of polymers. Finally, it could be used in the development of new analytical techniques for the detection and measurement of organic compounds.

Synthesis Methods

4-(2,5-DMP)-2-NP can be synthesized through the reaction of 2,5-dimethoxyphenol and 2-nitrophenol in the presence of a strong acid, such as sulfuric acid. This reaction is typically conducted at a temperature of around 100 °C, and the resulting product is 4-(2,5-DMP)-2-NP, 95%.

Scientific Research Applications

4-(2,5-DMP)-2-NP is widely used in scientific research due to its ability to act as a catalyst in the synthesis of many compounds. It is also used in the detection and measurement of various organic compounds and metal ions. In addition, 4-(2,5-DMP)-2-NP is used in the synthesis of polymers, and as a reagent for the detection of metal ions.

properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-19-10-4-6-14(20-2)11(8-10)9-3-5-13(16)12(7-9)15(17)18/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZPWZWTVDHUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686292
Record name 2',5'-Dimethoxy-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dimethoxyphenyl)-2-nitrophenol

CAS RN

1261923-99-2
Record name 2',5'-Dimethoxy-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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